Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
Description
Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- (CAS: 54041-17-7) is a hydroxycarboxanilide derivative with the molecular formula C₁₁H₁₄FNO₂ and a molecular weight of 211.23 g/mol . It is a key intermediate in synthesizing thiadiazole acetamide herbicides, such as flufenacet (FOE 5043), which is widely used in agriculture for pre-emergence weed control . The compound features a 4-fluorophenyl group, a hydroxyacetamide moiety, and an isopropyl substituent, contributing to its reactivity and role in agrochemical synthesis. Its physicochemical properties include a predicted logP of 1.41, a boiling point of 323.8°C, and a pKa of 12.97 .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-8(2)13(11(15)7-14)10-5-3-9(12)4-6-10/h3-6,8,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISGISSUGUGJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041571 | |
| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54041-17-7 | |
| Record name | N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54041-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054041177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl) acetamide | |
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Mechanism of Action
Target of Action
N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide, also known as flufenacet-alcohol, is primarily used as a selective herbicide. The primary targets of this compound are certain annual grasses including black-grass, and broad-leaved weeds including velvet leaf, morning glory, and common cocklebur.
Mode of Action
The mode of action of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide involves the inhibition of the synthesis of very-long-chain fatty acids (VLCFA) in plants. This disruption of cell division prevents the growth of targeted weeds.
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of VLCFA. The inhibition of this pathway disrupts cell division, leading to the death of the targeted weeds. Additionally, resistance to this compound can evolve due to enhanced glutathione transferase (GST) activity in certain weed populations.
Pharmacokinetics
It is known that the compound is moderately soluble in water.
Result of Action
The molecular and cellular effects of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide’s action result in the death of the targeted weeds. By inhibiting the synthesis of VLCFA, the compound disrupts cell division, preventing the growth of the weeds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide. For instance, the compound’s persistence in soil and water/sediment systems can be influenced by environmental conditions. Additionally, the compound’s efficacy can be affected by the presence of GST inhibitors in certain weed populations.
Biochemical Analysis
Biochemical Properties
Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-, plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic processes.
Cellular Effects
The effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- involves its binding interactions with various biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity in animal studies, highlighting the importance of dosage regulation in its application.
Biological Activity
Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities, including antibacterial and antiproliferative effects.
Synthesis
The synthesis of N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide typically involves converting a precursor compound through a series of reactions. The process often includes:
- Reacting 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide with sodium formate.
- Hydrolyzing the resulting formate to yield the target acetamide .
Antibacterial Activity
Research indicates that similar acetamide derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from chloroacetylation of aminophenols showed inhibition zones ranging from 8-14 mm against Staphylococcus aureus and Escherichia coli . Although specific studies on N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- have not been widely reported, its structural analogs suggest potential antibacterial efficacy.
| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |
|---|---|---|
| 2-chloro-N-(3-hydroxyphenyl)acetamide | 10-14 | 6-12 |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 8-12 | 6 |
Antiproliferative Effects
Acetamides have shown promise in cancer research. Studies on related compounds indicate that they can inhibit cell proliferation in various cancer cell lines. For example, certain acetamide derivatives demonstrated IC50 values as low as 8 nM in MCF-7 breast cancer cells . The mechanism often involves disruption of tubulin dynamics, leading to cell cycle arrest.
Molecular Mechanism
The molecular mechanism underlying the activity of N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- involves interactions with specific enzymes and proteins:
- Binding Interactions : The compound can bind to active sites on enzymes, which may lead to either inhibition or activation depending on the target.
- Stability and Degradation : Laboratory studies indicate that the compound's stability can affect its biological activity over time. Degradation products may exhibit different biological profiles compared to the parent compound .
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide is in the development of herbicides. It serves as an intermediate in the synthesis of thiadiazole acetamide herbicides, which are effective against a range of weeds. The compound's structure allows it to interact with specific biochemical pathways in plants, inhibiting growth and effectively controlling weed populations .
Table 1: Herbicides Derived from N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
| Herbicide Name | Active Ingredient | Mechanism of Action |
|---|---|---|
| Thiadiazole Acetamide | N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-acetamide | Inhibits photosynthesis and growth |
Biochemical Applications
Enzyme Interaction
N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide has been shown to interact with various enzymes and proteins in biochemical pathways. Its binding affinity allows it to act as either an inhibitor or an activator, depending on the target enzyme. This characteristic is particularly useful in drug design and development, where modulation of enzyme activity is often desired.
Case Study: Enzyme Inhibition
In laboratory settings, studies have demonstrated that at specific concentrations, this compound can inhibit the activity of certain enzymes involved in metabolic pathways. For example, its interaction with cytochrome P450 enzymes has implications for drug metabolism and toxicity.
Toxicological Studies
Safety Profile
Toxicological assessments indicate that while N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide has potential therapeutic benefits, it also poses risks at higher concentrations. Studies reveal that the compound can cause serious eye irritation and is harmful if ingested . Understanding its toxicity is crucial for safe handling and application in both agricultural and laboratory environments.
Table 2: Toxicological Data
| Endpoint | Value | Classification |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Eye Irritation | Causes serious eye irritation | H319 |
Future Research Directions
The ongoing research into N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide focuses on enhancing its efficacy as a herbicide while minimizing toxicity to non-target organisms. Additionally, exploring its potential in pharmaceutical applications could lead to novel therapeutic agents targeting specific diseases.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
2.1.1 Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide)
- Molecular Formula : C₁₄H₁₃F₄N₃O₂S
- Molecular Weight : 364.34 g/mol
- Melting Point : 75°C
- Key Differences :
- Flufenacet replaces the hydroxyl group in the parent compound with a 1,3,4-thiadiazol-2-yloxy moiety, enhancing its herbicidal activity .
- It acts as a very-long-chain fatty acid (VLCFA) elongase inhibitor , disrupting lipid biosynthesis in weeds .
- Flufenacet exhibits higher lipophilicity (logP ~3.5) compared to the hydroxyacetamide precursor (logP 1.41), improving soil residual activity .
2.1.2 2-(Acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide (CAS 150164-68-4)
- Molecular Formula: C₁₃H₁₅FNO₃
- Molecular Weight : 252.26 g/mol
- Key Differences :
2.1.3 (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA)
- Molecular Formula : C₁₁H₉FN₂O₃
Functional Analogues
2.2.1 Dimethenamid
- Molecular Formula: C₁₂H₁₈ClNO₂S
- Molecular Weight : 275.79 g/mol
- Key Differences :
Comparative Data Table
*Predicted based on structural similarity.
Preparation Methods
Formation of Acetate Intermediate
- Starting Material: 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide.
- Reagent: Sodium acetate.
- Solvent: Aprotic aromatic solvents such as toluene (preferred), xylene, cumene, or mesitylene.
- Catalyst: Phase transfer catalysts like benzyltrimethylammonium chloride may be used.
- Reaction: The chloroacetamide reacts with sodium acetate in toluene to form N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide acetate.
Hydrolysis of Acetate Intermediate
- Reagents: Aqueous alkali metal base (e.g., sodium hydroxide, sodium carbonate, potassium carbonate).
- Base Concentration: Aqueous solution containing 15–50 wt% base, preferably 20–30 wt%.
- Molar Ratio: Base to acetate intermediate ratio from 1:1 to 4:1.
- Solvent: The reaction is carried out in the presence of water and an aprotic aromatic solvent (toluene preferred).
- Temperature: Maintained between 15°C and 50°C.
- Outcome: Hydrolysis converts the acetate intermediate to the target compound, which partitions into the organic phase for recovery.
Notes on Process
- The reaction mixture separates into aqueous and organic phases after hydrolysis.
- The target compound is isolated from the organic phase.
- This process avoids the formation of methyl acetate by-product (unlike some other hydrolysis methods).
- Preferred alkali metal bases are sodium hydroxide and sodium carbonate.
Preparation Method 2: Sodium Formate Route
Reaction with Sodium Formate
- Starting Material: 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide.
- Reagent: Sodium formate (solid or aqueous).
- Stoichiometry: Slight molar excess of sodium formate (1.01:1 to 1.25:1, preferably 1.05:1 to 1.10:1 relative to chloroacetamide).
- Conditions:
Hydrolysis of Formate Intermediate
- After formation of N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamideformate intermediate, the mixture is cooled to 60–80°C.
- An aprotic aromatic solvent (toluene preferred) is added.
- The mixture is cooled further to ~25°C.
- Hydrolysis is performed by adding water or aqueous alkali (sodium hydroxide, sodium carbonate, potassium carbonate).
- Molar ratio of base to chloroacetamide is about 0.8:1 to 1.2:1.
- The target compound is recovered from the organic phase.
Additional Process Details
- Phase transfer catalysts such as triethylamine, myristyltrimethylammonium bromide, or tetrabutyl phosphonium bromide may be used to enhance reaction efficiency.
- Water removal steps during heating are critical to control temperature and reaction progress.
- The process allows for efficient conversion with good yields and purity.
Comparative Data Table of Preparation Methods
| Parameter | Acetate Intermediate Route | Sodium Formate Route |
|---|---|---|
| Starting Material | 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide | Same |
| Intermediate | Acetate intermediate | Formate intermediate |
| Reagents | Sodium acetate, aqueous alkali base | Sodium formate (solid or aqueous), aqueous alkali base |
| Solvent | Aprotic aromatic solvent (toluene preferred) | Aprotic aromatic solvent (toluene preferred) |
| Temperature (hydrolysis) | 15–50°C | Cooling from 60–80°C to 25°C during hydrolysis |
| Reaction Time | Not explicitly stated (hydrolysis step) | 8 hours heating (anhydrous); several hours staged heating (aqueous) |
| Base Concentration | 15–50 wt% aqueous base | Molar ratio base to chloroacetamide 0.8:1 to 1.2:1 |
| Phase Transfer Catalyst | Optional (e.g., benzyltrimethylammonium chloride) | Optional (e.g., triethylamine, tetrabutyl phosphonium bromide) |
| By-products | Minimal (no methyl acetate) | Minimal |
| Yield and Purity | High (not numerically specified) | High (not numerically specified) |
Research Findings and Practical Considerations
- The sodium formate method allows for direct conversion of the chloroacetamide to the hydroxyacetamide, potentially simplifying the process by avoiding isolation of the acetate intermediate.
- Both methods rely on the use of aprotic aromatic solvents like toluene, which facilitate phase separation and product recovery.
- Hydrolysis steps are critical and require careful control of temperature and base concentration to optimize yield.
- The use of phase transfer catalysts can improve reaction rates and product purity.
- The acetate intermediate method benefits from milder hydrolysis conditions but involves an additional synthetic step.
- The sodium formate method requires higher temperatures and staged water removal but can be performed under both anhydrous and aqueous conditions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a fluorophenyl-substituted carboxylic acid with an isopropylamine derivative. Key steps include:
- Reagents : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for amide bond formation to minimize side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity. Temperature control (0–25°C) prevents decomposition of the hydroxy group .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is critical to isolate the product from unreacted intermediates .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the fluorophenyl ring (δ 7.1–7.3 ppm for aromatic protons) and the hydroxy group (broad signal at δ 4.5–5.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., CHFNO) and detects isotopic patterns from fluorine .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and hydroxyl O-H (~3300 cm) validate functional groups .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., thyroid hormone receptors) using fluorometric or radiometric assays .
- Antimicrobial Screening : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess IC values, ensuring controls for solvent effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s thyroid-disrupting effects be resolved?
- Methodological Answer :
- Mechanistic Studies : Use rodent models to measure serum thyroxine (T4) levels post-exposure. FOE 5043 (a structural analog) reduces T4 via extrathyroidal pathways, suggesting similar mechanisms for this compound .
- Dose-Response Analysis : Compare low-dose chronic exposure vs. high-dose acute effects to identify threshold levels for toxicity .
- Molecular Docking : Model interactions with transthyretin or thyroid peroxidase to pinpoint binding sites conflicting with experimental data .
Q. What methodologies are used to study environmental degradation pathways and metabolite formation?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Isolate parent compounds and degradates (e.g., ethanesulfonic acid, oxanilic acid) from soil/water samples using C-18 columns .
- LC-MS/MS : Quantify degradates with MRM (multiple reaction monitoring) modes for high sensitivity. Flufenacet degradates show increased polarity, requiring methanol gradients for separation .
- Hydrolysis Studies : Expose the compound to pH 5–9 buffers at 25–50°C to simulate natural conditions and identify hydrolysis products .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- MoietY Modification : Replace the hydroxy group with methoxy or acetyloxy to assess solubility and target affinity. For example, fluorophenyl derivatives with thiadiazole moieties show enhanced herbicidal activity .
- Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or tert-butyl to evaluate steric effects on receptor binding .
- Data Table : Comparison of Analog Activities
| Derivative Structure | Biological Activity (IC) | Key Modification |
|---|---|---|
| Thiadiazole-substituted | 0.8 µM (Herbicidal) | Trifluoromethyl group |
| Methoxy analog | 12.5 µM (Enzyme Inhibition) | Increased lipophilicity |
| Cyclopropyl variant | 5.2 µM (Anticancer) | Enhanced steric bulk |
| Data adapted from studies on structural analogs . |
Q. What experimental strategies address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Batch Reproducibility : Validate compound purity (>95% by HPLC) across labs to rule out impurities affecting results .
- Assay Standardization : Use common positive controls (e.g., glyphosate for herbicidal assays) to calibrate inter-lab variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers due to solvent choice or cell line differences .
Q. How can researchers explore non-agrochemical applications, such as material science or polymer chemistry?
- Methodological Answer :
- Polymer Synthesis : Radical polymerization of acryloyloxy derivatives (e.g., (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide) at 60°C yields optically active polymers for sensor applications .
- Dielectric Properties : Measure permittivity and conductivity of polymer films using impedance spectroscopy to assess suitability for electronic devices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
